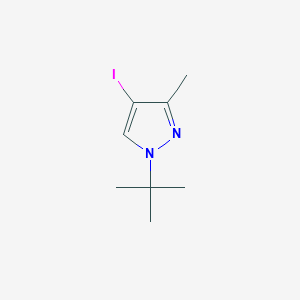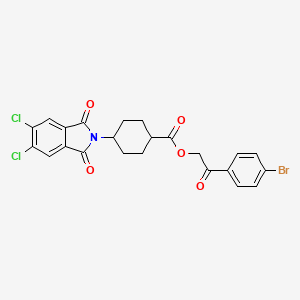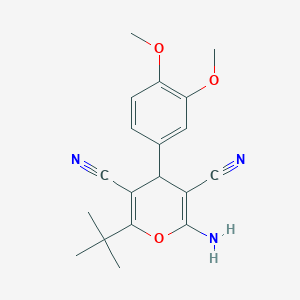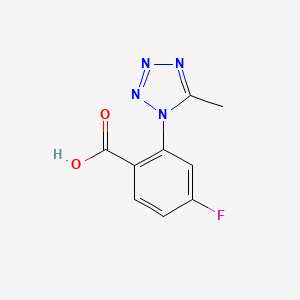
3-chloro-N'-(diphenylacetyl)-6-methoxy-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and methoxy groups, along with a diphenylacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide typically involves multiple steps:
Formation of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-6-methoxy-1-benzothiophene with thionyl chloride under reflux conditions.
Reaction with 2,2-diphenylacetohydrazide: The carbonyl chloride intermediate is then reacted with 2,2-diphenylacetohydrazide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
- 2,2-diphenylacetohydrazide
- Benzothiophene derivatives with different substituents
Uniqueness
N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide is unique due to the combination of its benzothiophene core with a diphenylacetohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C24H19ClN2O3S |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
3-chloro-N'-(2,2-diphenylacetyl)-6-methoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C24H19ClN2O3S/c1-30-17-12-13-18-19(14-17)31-22(21(18)25)24(29)27-26-23(28)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,26,28)(H,27,29) |
Clave InChI |
VTOMIKULMWYYOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12458850.png)


![2-bromo-4-tert-butyl-6-[(E)-(3,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12458872.png)
![N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12458875.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12458882.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458901.png)
![(3S,4S)-N-[(1S,3R)-3-isopropyl-3-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclopentyl]-3-methoxyoxan-4-amine; succinic acid](/img/structure/B12458904.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12458907.png)

